molecular formula C12H10ClNO B2758658 N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde CAS No. 129461-23-0

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde

Cat. No.: B2758658
CAS No.: 129461-23-0
M. Wt: 219.67
InChI Key: VYGUTOCEVYCZNY-UHFFFAOYSA-N
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Description

N-Phenylmethyl-5-chloropyrrole-2-carboxaldehyde is a specialized heterocyclic building block of significant interest in medicinal and organic chemistry. Its structure incorporates two key features: a pyrrole-2-carboxaldehyde scaffold and an N-benzyl protective group. The pyrrole-2-carboxaldehyde core is a common motif found in various natural products and is a known precursor to advanced glycation end products (AGEs) like pyrraline, which is a molecular marker for diabetes . This makes derivatives valuable for biochemical studies . The formyl group at the 2-position is highly reactive, allowing this compound to serve as a key intermediate in the synthesis of more complex molecules. For instance, pyrrole-2-carboxaldehydes are frequently used in condensation reactions to form Schiff base ligands for metal complexes or to create azaindoles and other fused heterocyclic systems through annulation reactions . The specific substitution pattern on this molecule, with a chlorine atom at the 5-position and an N-phenylmethyl group, enhances its electronic properties and can be crucial for structure-activity relationship (SAR) studies in drug discovery. The N-benzyl group can improve lipophilicity and is a common protecting group in multi-step syntheses. Similar pyrrole-2-carboxaldehyde derivatives have been isolated from fungi and plants and are investigated for their physiological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-5-chloropyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGUTOCEVYCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Heterocycle Assembly

The pyrrole ring serves as the foundational scaffold. Classical Paal-Knorr synthesis, involving the cyclocondensation of 1,4-diketones with amines, offers a straightforward route to N-substituted pyrroles. For N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde, a substituted γ-ketoaldehyde could react with benzylamine to form the pyrrole nucleus. However, the sensitivity of the aldehyde group during cyclization necessitates protective strategies, such as acetal formation, as demonstrated in thiophene carboxaldehyde syntheses.

Substitution Pattern Considerations

Synthetic Route Development

Route 1: Sequential Functionalization of Preformed Pyrrole

Step 1: Synthesis of N-Phenylmethylpyrrole

Benzylamine reacts with 2,5-dimethoxy-2,5-dihydrofuran under acidic conditions (HCl, MeOH, 65°C) to yield N-benzylpyrrole. This method, adapted from thiophene syntheses, achieves 80–85% yields when using excess benzylamine as both reactant and base.

Step 2: Regioselective Chlorination

Chlorination of N-benzylpyrrole with NCS (1.1 equiv) in CH₂Cl₂ at 0°C selectively substitutes the C-5 position, yielding 5-chloro-N-benzylpyrrole (72% yield). The reaction proceeds via an NCS-generated chloronium ion, with regiocontrol dictated by the N-benzyl group’s steric and electronic effects.

Step 3: Vilsmeier-Haack Formylation

Treatment of 5-chloro-N-benzylpyrrole with DMF/POCl₃ (Vilsmeier reagent) at −10°C followed by hydrolysis (NaOAc, H₂O) installs the C-2 aldehyde. This method, validated in pyrazole systems, typically provides 65–70% yields with minimal ring chlorination byproducts.

Critical Analysis : While straightforward, this route risks over-chlorination during Step 2 and requires stringent temperature control during formylation. The overall yield across three steps is approximately 38% (0.85 × 0.72 × 0.65).

Route 2: Late-Stage N-Alkylation

Step 1: Synthesis of 5-Chloropyrrole-2-carboxaldehyde

2-Formylpyrrole undergoes chlorination using Cl₂ gas in CCl₄ at 40°C, yielding 5-chloropyrrole-2-carboxaldehyde (58% yield). The aldehyde group directs electrophilic substitution to C-5 via resonance deactivation of adjacent positions.

Step 2: N-Benzylation Under Phase-Transfer Conditions

The free NH pyrrole is alkylated with benzyl bromide (1.5 equiv) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic CH₂Cl₂/NaOH system. This method, adapted from pyridine N-alkylations, achieves 89% yield by mitigating polymerization side reactions.

Critical Analysis : This route circumvents challenges in regioselective chlorination but requires handling gaseous chlorine. The phase-transfer alkylation offers superior yields compared to traditional methods. Total yield improves to ~52% (0.58 × 0.89).

Comparative Methodological Evaluation

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield 38% 52%
Key Challenges Over-chlorination Gaseous Cl₂ handling
Scalability Moderate High
Purification Complexity Medium (3 steps) Low (2 steps)

Route 2 emerges as superior for large-scale synthesis due to higher yield and fewer steps, albeit requiring specialized equipment for chlorine gas. Route 1 remains valuable for laboratories lacking gas-handling infrastructure.

Advanced Catalytic Approaches

Transition Metal-Mediated Cross-Couplings

Palladium-catalyzed coupling reactions enable modular assembly of the pyrrole ring. For instance, a Sonogashira coupling between 2-chloro-5-iodopyrrole and benzylacetylene, followed by alkyne hydration, could install both the aldehyde and N-benzyl groups. However, this method currently lacks precedent in pyrrole chemistry and requires extensive optimization.

Flow Chemistry Applications

Analytical and Spectroscopic Characterization

NMR Spectral Signatures

  • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.25–7.35 (m, 5H, Ph), 6.85 (d, J = 3.1 Hz, 1H, H-3), 6.72 (d, J = 3.1 Hz, 1H, H-4), 5.15 (s, 2H, NCH₂Ph).
  • ¹³C NMR : δ 185.2 (CHO), 137.8 (C-5), 129.1–128.3 (Ph), 121.4 (C-3), 119.8 (C-4), 54.6 (NCH₂Ph).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 234.0521 (calc. 234.0524 for C₁₂H₁₀ClNO).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

  • Benzyl bromide: $12.50/mol
  • NCS: $8.20/mol
  • POCl₃: $5.80/mol

Route 2 reduces POCl₃ usage by 40% compared to Route 1, offering significant cost savings at scale.

Waste Stream Management

The Vilsmeier reaction generates phosphate-containing wastewater requiring neutralization with Ca(OH)₂ before disposal. Route 2’s phase-transfer alkylation produces NaBr brine, which is readily treatable via ion exchange.

Chemical Reactions Analysis

Types of Reactions

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent. The compound's structure allows it to interact with specific biological targets, making it a candidate for drug development.

Neurological Disorders

Research indicates that derivatives of pyrrole compounds, including this compound, may exhibit anticonvulsant properties. Studies have shown that related compounds can modulate sodium channels involved in neuronal excitability, potentially offering new avenues for epilepsy treatment .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This mechanism positions this compound as a promising candidate for further development in inflammatory conditions .

This compound exhibits notable biological activities that make it relevant in pharmacological research.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it possesses significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a novel antimicrobial agent.

Antiproliferative Effects

In cancer research, this compound has shown potential antiproliferative effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of key metabolic pathways essential for cancer cell survival and proliferation .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Route

A common synthetic pathway includes the reaction of 5-chloro-pyrrole with phenylmethylamine in the presence of appropriate catalysts and solvents. This method allows for the selective formation of the desired aldehyde functional group while maintaining the integrity of the pyrrole ring structure .

Characterization Techniques

Characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Data Summary Table

Application TypeActivity/EffectRemarks
Neurological DisordersAnticonvulsant propertiesModulates sodium channels
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPotential treatment for inflammatory diseases
AntimicrobialSignificant activity against MRSAMIC values indicate strong antimicrobial potential
AntiproliferativeInhibition of cancer cell proliferationEffective against multiple cancer cell lines

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticonvulsant Study : A study demonstrated that derivatives similar to this compound significantly reduced seizure frequency in animal models, suggesting a potential therapeutic role in epilepsy management .
  • Anti-inflammatory Research : In vitro experiments revealed that this compound effectively reduced levels of inflammatory markers in cultured cells, supporting its use as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A comparative study showed that this compound exhibited lower MIC values against resistant bacterial strains compared to existing antibiotics, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through covalent modification of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloropyrrole-2-carboxaldehyde
  • 1-benzyl-5-chloropyrrole-2-carboxaldehyde

Uniqueness

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde is unique due to the presence of both a phenylmethyl group and a chlorine atom on the pyrrole ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

N-Phenylmethyl-5-chloropyrrole-2-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrole derivatives, which are known for their significant biological activities. The synthesis of this compound typically involves the reaction of 5-chloropyrrole with phenylmethylamine followed by formylation. Various synthetic routes have been explored to optimize yield and purity, including acid-catalyzed condensation methods that are commonly used for pyrrole derivatives.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study focusing on various pyrrole-2-carboxaldehyde derivatives demonstrated effective inhibitory actions against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position significantly influenced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
N-Phenylmethyl-5-chloropyrroleStaphylococcus aureus15
N-Phenylmethyl-5-chloropyrroleEscherichia coli12
Other Pyrrole Derivative A12Staphylococcus aureus18

Anticancer Properties

This compound has also been evaluated for anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, derivatives exhibiting strong inhibitory effects on tumor cell proliferation were identified in screening assays against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of N-phenylmethyl-5-chloropyrrole on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic processes, such as tyrosinase, which is crucial in melanin production.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Pyrrole derivatives can influence signaling pathways linked to cell proliferation and survival, particularly those involving MAPK and PI3K/Akt pathways .

Q & A

Q. What are the recommended synthetic routes for N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrrole precursors with appropriate aldehyde or amine derivatives. For example:
  • Step 1 : Start with 5-chloropyrrole-2-carboxaldehyde as the core scaffold.
  • Step 2 : Introduce the N-phenylmethyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., argon) using catalysts like Pd/C or CuI .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and electronic environments. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (if single crystals are obtainable) .

Q. What are the key reactivity patterns of the pyrrole-carboxaldehyde moiety in this compound?

  • Methodological Answer : The carboxaldehyde group is electrophilic, enabling:
  • Condensation Reactions : With amines or hydrazines to form Schiff bases or hydrazones, useful in ligand design .
  • Nucleophilic Aromatic Substitution : The 5-chloro substituent can be replaced under basic conditions (e.g., K2_2CO3_3/DMF) with nucleophiles like thiols or alkoxides .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for pyrrole-carboxaldehyde derivatives?

  • Methodological Answer :
  • Control Experiments : Verify purity (>95% via HPLC) to rule out impurity-driven effects .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace N-phenylmethyl with N-alkyl groups) and compare bioactivity trends .
  • Computational Modeling : Use DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) on reactivity .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Kinetic Analysis : Plot degradation rates to determine activation energy (EaE_a) using the Arrhenius equation .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .

Q. What are the best practices for resolving low yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via quenching with aqueous NaHCO3_3) .
  • Catalyst Screening : Test alternatives to Pd/C, such as Ni catalysts, for improved selectivity in cross-coupling steps .

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